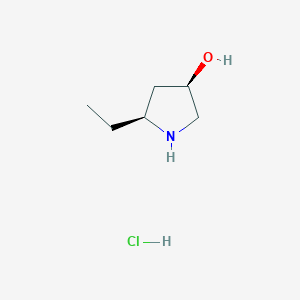

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry, with specific R and S configurations at the 3rd and 5th positions respectively, contributes to its distinct chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Ethylation: Introduction of the ethyl group at the 5th position can be achieved through alkylation reactions using ethyl halides under basic conditions.

Hydroxylation: The hydroxyl group at the 3rd position is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization with chiral acids.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane, room temperature.

Reduction: Lithium aluminum hydride, ether, reflux.

Substitution: Thionyl chloride, pyridine, room temperature.

Major Products

Oxidation: 5-Ethylpyrrolidin-3-one.

Reduction: 5-Ethylpyrrolidin-3-amine.

Substitution: 5-Ethyl-3-chloropyrrolidine.

Aplicaciones Científicas De Investigación

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature.

Mecanismo De Acción

The mechanism of action of (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl and ethyl groups enable it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

(3R,5S)-5-Propylpyrrolidin-3-ol hydrochloride: Similar structure but with a propyl group instead of an ethyl group.

(3R,5S)-5-Isopropylpyrrolidin-3-ol hydrochloride: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | (3R,5S)-5-Ethylpyrrolidin-3-ol |

| InChI | InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |

| InChI Key | WSIDOUOBIBIIAT-NTSWFWBYSA-N |

The synthesis of (3R,5S)-5-Ethylpyrrolidin-3-ol typically involves the reduction of diketones or ketoesters using chiral catalysts or biocatalysts. One efficient method includes the use of diketoreductases for the production of chiral side chains under mild conditions.

The biological activity of (3R,5S)-5-Ethylpyrrolidin-3-ol is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry is crucial for its binding affinity and biological effects. It may modulate enzyme activity or receptor signaling pathways, which can lead to various physiological responses .

Biological Activity

Research has highlighted several aspects of the biological activity of (3R,5S)-5-Ethylpyrrolidin-3-ol:

- Neuropharmacological Effects : The compound has been investigated for its potential as a neurokinin receptor antagonist, particularly NK-3 receptors. This suggests applications in treating conditions like depression, anxiety, and schizophrenia .

- Transporter Interactions : Studies indicate that derivatives of similar pyrrolidine compounds exhibit high affinity for dopamine and norepinephrine transporters. This suggests that (3R,5S)-5-Ethylpyrrolidin-3-ol could influence neurotransmitter levels and may be beneficial in treating neurological disorders .

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in various conditions including pain management and psychiatric disorders due to its interactions with neurokinin receptors .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of (3R,5S)-5-Ethylpyrrolidin-3-ol:

- Study on Neurokinin Receptors : Research has shown that antagonists targeting NK-3 receptors could alleviate symptoms of depression and anxiety. The structural properties of (3R,5S)-5-Ethylpyrrolidin-3-ol make it a candidate for further exploration in this area .

- Transporter Affinity Studies : A series of compounds based on a related structure demonstrated significant inhibition of dopamine transporter uptake in vitro. This suggests that (3R,5S)-5-Ethylpyrrolidin-3-ol may have similar properties worth investigating for therapeutic applications in mood disorders .

Comparison with Similar Compounds

When compared to other chiral pyrrolidines:

| Compound Name | Unique Features |

|---|---|

| (3R,5S)-5-Hydroxymethylpyrrolidin-3-ol | Hydroxymethyl group enhances solubility |

| (3R,5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid | Carboxylic acid functionality alters reactivity |

The distinct stereochemistry and functional groups present in (3R,5S)-5-Ethylpyrrolidin-3-ol differentiate it from similar compounds, potentially leading to unique biological activities and therapeutic effects.

Propiedades

IUPAC Name |

(3R,5S)-5-ethylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQRMXBUZPYLLL-RIHPBJNCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H](CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.